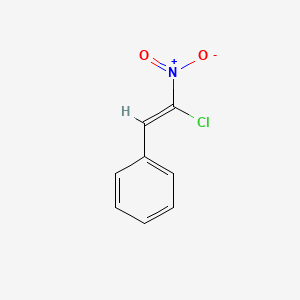

(Z)-1-(2-chloro-2-nitrovinyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-1-(2-chloro-2-nitrovinyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a (Z)-1-(2-chloro-2-nitrovinyl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-chloro-2-nitrovinyl)benzene typically involves the reaction of benzaldehyde with nitromethane in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperatures to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of efficient purification techniques, such as distillation or crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1-(2-chloro-2-nitrovinyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of amino-substituted benzene derivatives.

Substitution: Formation of hydroxyl or alkoxy-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-1-(2-chloro-2-nitrovinyl)benzene Applications

This compound is a chemical compound with the molecular formula C8H6ClNO2 . Research indicates several applications, particularly in fungicidal compositions and fabric preservation .

Fungicidal Applications

This compound is used as a foliage protectant and fungicide . Key aspects of its fungicidal applications include:

- Foliage Protection: The compound exhibits activity as a non-phytotoxic foliage fungicide . A composition containing a minor proportion of 1,4-bis(2-nitrovinyl)benzene and a major proportion of a carrier demonstrates high fungicidal activity without causing phytotoxicity . The least phytotoxicity is observed in the unsubstituted aromatic nucleus and chlorinated compounds .

- Disease Control: This compound is tested against fungi that incite early and late blight diseases in plants. Specifically, it protects tomato foliage against infection by the early blight fungus Alternaria solani .

- Test Procedures: A tomato foliage disease test measures the ability of 1,4-bis(2-nitrovinyl)benzene to protect tomato foliage. Tomato plants are sprayed with a test formulation at concentrations that provide disease control. The treated plants and untreated controls are sprayed with a spore suspension containing approximately 20,000 conidia of A. solani per ml .

Case Study: Tomato Foliage Disease Test

In a tomato foliage disease test, the following procedures were used :

- Tomato plants (5 to 7 inches high, Bonny Best variety) are sprayed with the test formulation.

- The formulation includes 1,4-bis(Z-nitrovinyl)benzene in combination with 5% acetone, 0.01% Triton X-155, and water at 40 lbs. air pressure.

- Treated and untreated plants are sprayed with a spore suspension of A. solani .

- Disease control is assessed based on the number of lesions on test and control plants .

Fabric Preservation

This compound is also utilized in fabric preservation, preventing the deterioration of cotton duck in soil infested with cellulose-decomposing organisms .

- Test Procedure: Strips of 8 oz. cotton duck are dipped into a 1% solution of This compound dissolved in acetone for 10 seconds and allowed to dry. The strips are then planted vertically in soil infested with cellulose-destroying fungi and incubated at 80°F for two weeks. After exposure, the specimens are washed, dried, and tensile strength is determined .

- Results: Cotton duck treated with This compound retains an 85-lb tensile strength after 14 days of burial, compared to 0 lb for untreated controls .

Other considerations

Wirkmechanismus

The mechanism of action of (Z)-1-(2-chloro-2-nitrovinyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of specific functional groups, leading to changes in the activity or function of the target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-1-(2-chloro-2-nitrovinyl)benzene: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

1-(2-chloro-2-nitrovinyl)naphthalene: A similar compound with a naphthalene ring instead of a benzene ring.

2-chloro-1-nitroethene: A simpler compound with similar functional groups but lacking the aromatic ring.

Uniqueness

(Z)-1-(2-chloro-2-nitrovinyl)benzene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its (E)-isomer and other similar compounds.

Biologische Aktivität

(Z)-1-(2-chloro-2-nitrovinyl)benzene, also known as 1-chloro-2-(2-nitrovinyl)benzene, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and toxicology. This article reviews the available literature on its biological activity, focusing on mutagenicity, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C8H6ClN2O2

- Molecular Weight : 188.59 g/mol

- CAS Number : 5369313

Biological Activity Overview

The biological activities of this compound have been explored in various studies, with a focus on its mutagenic properties and anticancer effects.

Mutagenicity Studies

Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems but does not show significant mutagenicity in mammalian cell test systems in vitro. Specifically:

- Bacterial Tests : Weak mutagenic effects were observed.

- Mammalian Cell Tests : No significant mutagenicity was recorded.

- DNA Damage : Intraperitoneal injection in mice resulted in DNA damage in liver and kidney tissues, highlighting potential genotoxic effects under certain conditions .

Cytotoxicity and Anticancer Activity

Recent studies have identified the compound's potential as an anticancer agent:

- Antiproliferative Effects : The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, related compounds with the nitrovinyl pharmacophore demonstrated over 90% inhibition at 10 µM concentration in certain B-cell lines .

- Mechanisms of Action : Potential mechanisms include topoisomerase inhibition, histone deacetylase inhibition, and DNA alkylation .

Table 1: Summary of Biological Activities

Toxicological Profile

The toxicological profile of this compound has been assessed through various animal studies:

- LD50 Values : Studies report an LD50 of approximately 560 mg/kg for Sprague-Dawley rats, indicating moderate toxicity levels .

- Histopathological Findings : Notable findings include increased liver and kidney weights at low exposure levels, suggesting potential organ toxicity upon prolonged exposure .

Eigenschaften

Molekularformel |

C8H6ClNO2 |

|---|---|

Molekulargewicht |

183.59 g/mol |

IUPAC-Name |

[(Z)-2-chloro-2-nitroethenyl]benzene |

InChI |

InChI=1S/C8H6ClNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |

InChI-Schlüssel |

BQOIOXRQQPRNCO-SOFGYWHQSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C(/[N+](=O)[O-])\Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C=C([N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.